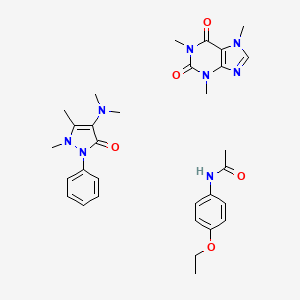
Pircophen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pircophen is a compound known for its analgesic, antipyretic, and anti-inflammatory properties. It is often used in combination with other drugs to enhance its therapeutic effects. This compound has been utilized in various medicinal preparations to treat conditions such as headaches, neuralgia, arthralgia, and other inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pircophen involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in pharmaceutical manufacturing facilities. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Techniques such as crystallization, filtration, and drying are employed to purify the compound before it is formulated into dosage forms .
Analyse Des Réactions Chimiques
Types of Reactions: Pircophen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Applications De Recherche Scientifique
Pircophen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and pain-related conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
The exact mechanism of action of Pircophen is not fully understood. it is believed to exert its effects through multiple pathways, including:
Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Analgesic Pathways: Modulation of pain signaling pathways in the central and peripheral nervous systems.
Antipyretic Pathways: Regulation of body temperature through effects on the hypothalamus
Comparaison Avec Des Composés Similaires
Pircophen can be compared with other similar compounds such as acetylsalicylic acid (aspirin), phenacetin, and amidopyrine. These compounds share some pharmacological properties but differ in their chemical structures and specific mechanisms of action. For example:
Acetylsalicylic Acid: Known for its strong anti-inflammatory and antipyretic effects.
Phenacetin: Primarily used for its analgesic properties but has limited anti-inflammatory activity.
Amidopyrine: Exhibits marked analgesic, antipyretic, and anti-inflammatory activities .
This compound’s uniqueness lies in its balanced profile of analgesic, antipyretic, and anti-inflammatory effects, making it a versatile compound in therapeutic applications.
Propriétés
Numéro CAS |
8075-94-3 |
|---|---|
Formule moléculaire |
C31H40N8O5 |
Poids moléculaire |
604.7 g/mol |
Nom IUPAC |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;N-(4-ethoxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H17N3O.C10H13NO2.C8H10N4O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-9H,1-4H3;4-7H,3H2,1-2H3,(H,11,12);4H,1-3H3 |
Clé InChI |
CSYGDFOVWMCVDH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Key on ui other cas no. |
8075-94-3 |
Synonymes |
pircophen pyrcophen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















